N-[(4-bromo-1-naphthyl)sulfonyl]glycine
Description
N-[(4-Bromo-1-naphthyl)sulfonyl]glycine is a sulfonamide derivative of glycine, characterized by a 4-bromo-substituted naphthalene ring linked via a sulfonyl group to the glycine backbone. The bromine atom at the 4-position of the naphthyl group introduces steric bulk and electron-withdrawing effects, influencing its physicochemical properties and biological interactions.
Its naphthyl moiety may enhance binding affinity to hydrophobic pockets in proteins, while the sulfonyl-glycine group could modulate solubility and metabolic stability.
Properties
IUPAC Name |
2-[(4-bromonaphthalen-1-yl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4S/c13-10-5-6-11(9-4-2-1-3-8(9)10)19(17,18)14-7-12(15)16/h1-6,14H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDCMFXGZPSNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[(4-bromo-1-naphthyl)sulfonyl]glycine with key analogs:
*logP values estimated using fragment-based methods.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The bromine and trifluoromethyl groups in the target compound and ’s analog increase acidity (pKa ~2–3 for the carboxylic group), enhancing solubility in polar solvents compared to perfluorinated derivatives .
- Fluorinated Chains : Perfluorinated derivatives (e.g., ) exhibit extreme hydrophobicity (logP >6), contributing to environmental persistence and bioaccumulation concerns .
Q & A
What are the typical synthetic routes for N-[(4-bromo-1-naphthyl)sulfonyl]glycine, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis of sulfonylated glycine derivatives like this compound generally involves a two-step process:
Sulfonylation: React glycine with 4-bromo-1-naphthalenesulfonyl chloride under basic conditions (e.g., NaOH or NaHCO₃) to form the sulfonamide bond.
Purification: Use recrystallization or column chromatography to isolate the product.
Optimization Tips:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
- Temperature Control: Maintain 0–25°C during sulfonylation to minimize side reactions .
- Stoichiometry: A 1:1.2 molar ratio of glycine to sulfonyl chloride improves yield .
How can researchers characterize the molecular structure of this compound to confirm its purity and configuration?
Level: Basic
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., bromonaphthyl protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]⁺ or [M−H]⁻ ions) .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous cobalt complexes .
Purity Assessment:
What methodologies are employed to investigate the biochemical interactions of this compound with potential therapeutic targets?
Level: Advanced
Methodological Answer:
- Enzyme Inhibition Assays:
- Incubate the compound with target enzymes (e.g., proteases or kinases) and measure activity via fluorogenic substrates .
- X-ray Crystallography: Co-crystallize the compound with proteins (e.g., SARS-CoV-2 main protease) to map binding interactions .
- Fluorescence Spectroscopy: Utilize anthracene-based analogs (e.g., N-(Anthracene-2-sulfonyl)glycine) as probes to monitor real-time interactions .
Data Interpretation:
- Docking Simulations: Use AutoDock Vina to predict binding modes, leveraging crystallographic data from related sulfonamide complexes .
How should researchers address discrepancies in reported bioactivity data for sulfonylated glycine derivatives like this compound?
Level: Advanced
Methodological Answer:
Common sources of contradiction and solutions:
- Purity Variability:
- Assay Conditions:
- Standardize buffer pH (e.g., 7.4 for physiological relevance) and temperature (37°C) .
- Solubility Limits:
Case Study:
- Inconsistent antimicrobial activity may stem from differential membrane permeability; validate via logP calculations (e.g., ClogP = 2.8 ± 0.3) .
What strategies are recommended for modifying the sulfonylglycine scaffold to enhance its pharmacokinetic properties?
Level: Advanced
Methodological Answer:
Derivatization Approaches:
- Esterification: Replace the carboxylic acid with methyl esters to improve lipophilicity (e.g., methyl glycinate analogs) .
- Halogen Substitution: Introduce electron-withdrawing groups (e.g., bromine) to stabilize sulfonamide bonds against hydrolysis .
- Heterocyclic Fusion: Attach piperazine or chromenone moieties to enhance target selectivity .
Pharmacokinetic Profiling:
- Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated degradation .
- Plasma Protein Binding: Use equilibrium dialysis to measure free fraction (%) .
How can computational chemistry methods aid in predicting the reactivity and binding affinity of this compound?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD): Simulate solvation effects in water or lipid bilayers to model membrane permeability .
- QSAR Modeling: Corrogate substituent effects (e.g., bromine vs. fluorine) with bioactivity using Hammett σ constants .
Validation:
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